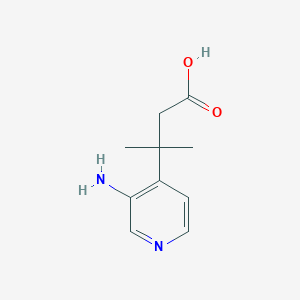![molecular formula C12H7N3O3S B12937889 7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid CAS No. 919509-89-0](/img/structure/B12937889.png)
7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nicotinoylimidazo[5,1-b]thiazole-2-carboxylic acid: is a heterocyclic compound that features both imidazole and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities. The compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nicotinoylimidazo[5,1-b]thiazole-2-carboxylic acid typically involves the formation of the imidazole and thiazole rings followed by their fusion. One common method involves the reaction of aminothiazole with nicotinic acid derivatives under specific conditions. For example, the reaction can be carried out in the presence of a brominating reagent such as carbon tetrabromide (CBrCl₃) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 7-Nicotinoylimidazo[5,1-b]thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at reactive positions on the rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-Nicotinoylimidazo[5,1-b]thiazole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 7-Nicotinoylimidazo[5,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Imidazo[2,1-b]thiazole-5-carboxylic acid: Another compound with similar structural features but different biological activities.
Thiazole derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-carboxylic acid share the thiazole ring but differ in their substituents and properties.
Uniqueness: 7-Nicotinoylimidazo[5,1-b]thiazole-2-carboxylic acid is unique due to its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
919509-89-0 |
|---|---|
Fórmula molecular |
C12H7N3O3S |
Peso molecular |
273.27 g/mol |
Nombre IUPAC |
7-(pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C12H7N3O3S/c16-10(7-2-1-3-13-4-7)9-11-15(6-14-9)5-8(19-11)12(17)18/h1-6H,(H,17,18) |
Clave InChI |
LPXIBZLHGRBBCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)C2=C3N(C=C(S3)C(=O)O)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate](/img/structure/B12937808.png)
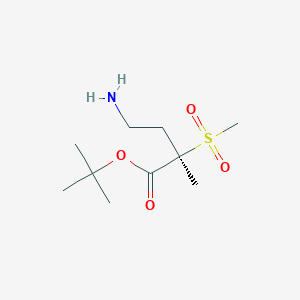
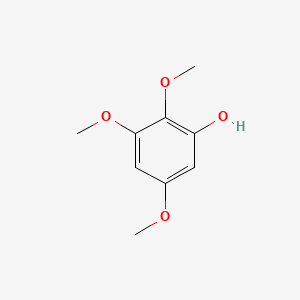



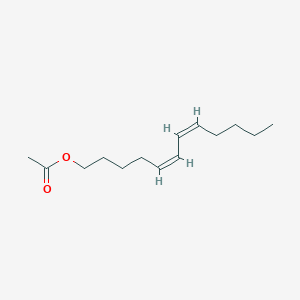
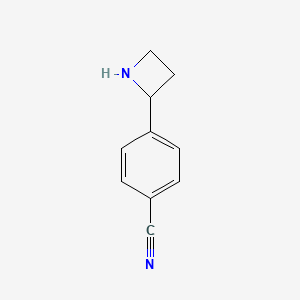


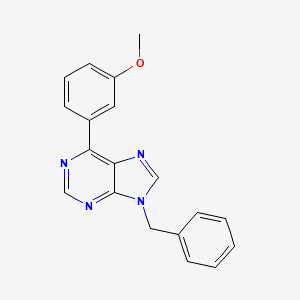
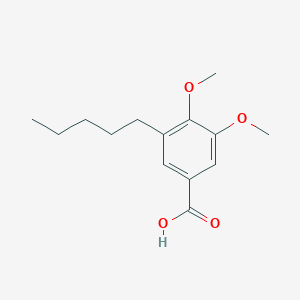
![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)
